Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
CAS No.: 518317-52-7
Cat. No.: VC21509018
Molecular Formula: C27H25NO6S
Molecular Weight: 491.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 518317-52-7 |
|---|---|
| Molecular Formula | C27H25NO6S |
| Molecular Weight | 491.6g/mol |
| IUPAC Name | methyl 5-[benzoyl-(2,4,6-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C27H25NO6S/c1-16-13-17(2)25(18(3)14-16)35(31,32)28(26(29)20-9-7-6-8-10-20)21-11-12-23-22(15-21)24(19(4)34-23)27(30)33-5/h6-15H,1-5H3 |
| Standard InChI Key | LEIYROPODHLNJP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=CC=C4)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=CC=C4)C |
Introduction
Chemical Properties
Physical Properties
Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate exhibits distinct physical properties that influence its behavior in chemical reactions:
Chemical Reactivity
The presence of functional groups such as sulfonamide, benzoyl, and ester renders the molecule reactive under specific conditions:
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Sulfonamide Group: Enhances the compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
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Benzoyl Group: Contributes to electron delocalization, increasing stability.
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Ester Group: Provides a site for hydrolysis under acidic or basic conditions, which can be exploited for drug delivery systems.
Synthesis Pathways
General Synthetic Approach
The synthesis of Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions that include:
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Formation of Benzofuran Core: The benzofuran ring system can be synthesized via cyclization reactions involving phenolic precursors and acylating agents.
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Introduction of Sulfonamide Group: Mesitylsulfonyl chloride reacts with amines under basic conditions to form sulfonamide derivatives.
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Esterification: The methyl ester group is introduced through reaction with methanol under acidic or neutral conditions.
Reaction Conditions
The synthesis often requires controlled environments:
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Solvents such as DCM or DMF are used for their ability to dissolve reactants effectively.
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Catalysts like palladium complexes may be employed for coupling reactions.
Yield Optimization
Reported yields for similar compounds range from moderate to high (50–85%), depending on the reaction conditions and purification methods .
Biological Activity
Anticancer Properties
Preliminary studies on related benzofuran derivatives indicate promising anticancer activity:
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Mechanism of Action: Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.
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Cell Line Studies: Effective inhibition of breast cancer cell lines such as MCF-7 and MDA-MB-231 has been reported for structurally related compounds.
Comparative Analysis with Related Compounds
Structural Analogues
Several compounds share structural similarities with Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methylbenzofuran derivatives:
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| Ethyl Benzofuran Derivative | Ethyl ester | Moderate anticancer activity |
| Propan-Isopropyl Benzofuran | Isopropyl ester | Enhanced lipophilicity |
Structure–Activity Relationships (SAR)
SAR studies highlight the importance of substituent positioning on the benzofuran ring:
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Meta-substitution enhances enzyme inhibition.
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Para-substitution improves anticancer efficacy.
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